4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiol groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 3-(4-chlorophenyl)-1H-pyrazole.
Formation of the triazole ring: The pyrazole derivative is then reacted with thiocarbohydrazide under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal activities.
Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer properties.
Thiazole derivatives: Exhibiting diverse biological activities, including antioxidant and antimicrobial effects.
Properties
IUPAC Name |
4-amino-3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6S/c12-7-3-1-6(2-4-7)8-5-9(15-14-8)10-16-17-11(19)18(10)13/h1-5H,13H2,(H,14,15)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHQHOMTKXHQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NNC(=S)N3N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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